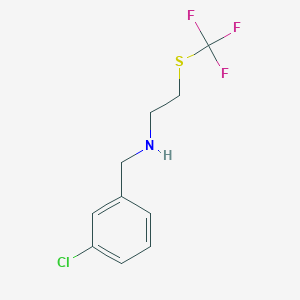
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is a chemical compound with the molecular formula C10H11ClF3NS and a molecular weight of 269.71 g/mol . This compound is characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 3-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-benzyl)-(2-trifluoromethylsulfanylpropyl)-amine
- (3-Chloro-benzyl)-(2-trifluoromethylsulfanylmethyl)-amine
- (3-Chloro-benzyl)-(2-trifluoromethylsulfanylbutyl)-amine
Uniqueness
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to its specific combination of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11ClF3NS |
|---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11ClF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2 |
InChI Key |
CNSBDLPXSNHRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


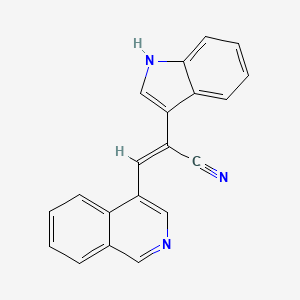
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
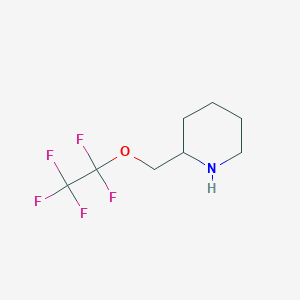
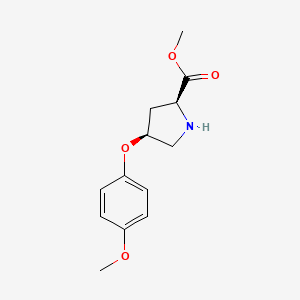
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
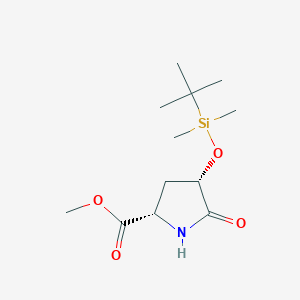
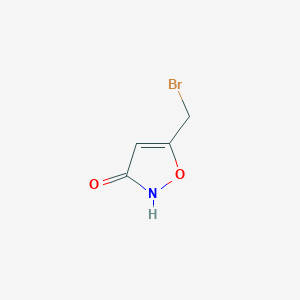
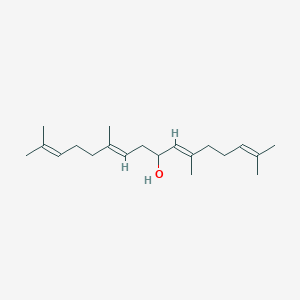

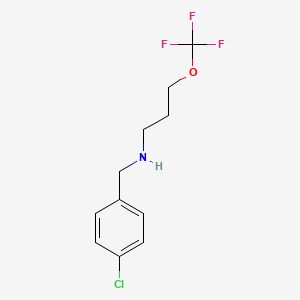
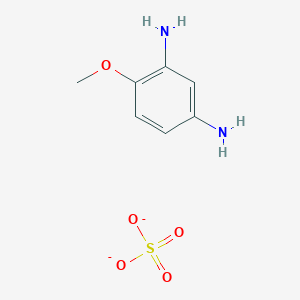

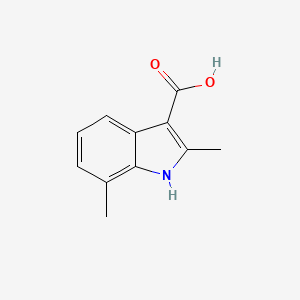
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
